An In-Depth Technical Guide to Azido-PEG4-C2-acid for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Azido-PEG4-C2-acid for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-C2-acid is a heterobifunctional linker extensively utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid moiety, offers a versatile platform for the covalent attachment and modification of biomolecules.[1][3] The azide functionality serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and bioorthogonal ligations.[3][4] The carboxylic acid group allows for conventional amide bond formation with primary and secondary amines, a robust and well-established conjugation method.[5][6]
The hydrophilic PEG4 spacer is a critical component, imparting increased water solubility to the linker and its conjugates, which can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in biological assays.[5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of Azido-PEG4-C2-acid, detailed experimental protocols for its application, and its role in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Azido-PEG4-C2-acid is essential for its effective use in experimental design. The following tables summarize key quantitative data for this linker.
Table 1: General Properties
| Property | Value | Reference(s) |
| Chemical Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | [1] |
| Synonyms | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | [1] |
| CAS Number | 1257063-35-6 | [7][8] |
| Molecular Formula | C₁₁H₂₁N₃O₆ | [7][8] |
| Molecular Weight | 291.30 g/mol | [7][8] |
| Appearance | Colorless to light orange/yellow clear liquid or solid | [1][7][9] |
| Purity | >95% (GC, HPLC) | [9] |
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Table 3: Solubility
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6][10] |
| Dimethylformamide (DMF) | Soluble | [6][10] |
| Dichloromethane (DCM) | Soluble | [6][10] |
| Tetrahydrofuran (THF) | Soluble | [6][10] |
| Acetonitrile | Soluble | [10] |
| Chloroform | Soluble | [6] |
Table 4: Spectroscopic Data (Predicted and characteristic values)
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data for similar compounds are available. | |
| ¹³C NMR | Spectral data for similar compounds are available. | [11] |
| Mass Spectrometry (MS) | [M+H]⁺: 292.15032, [M+Na]⁺: 314.13226, [M-H]⁻: 290.13576 | [12] |
| Fourier-Transform Infrared (FTIR) | Characteristic azide peak around 2100 cm⁻¹ | [13][14] |
Chemical Structure and Reactivity
The bifunctional nature of Azido-PEG4-C2-acid is central to its utility.
The azide group is a key component for "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO), forming a stable triazole linkage.[3][4] The carboxylic acid moiety can be activated with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a reactive intermediate that readily couples with primary or secondary amines to form a stable amide bond.[5][6]
Applications in Drug Development
Azido-PEG4-C2-acid is a valuable tool in the synthesis of complex therapeutic molecules, most notably PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Azido-PEG4-C2-acid can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. For instance, it has been used in the synthesis of vRucaparib-TP4.[4][7]
A notable application of PROTACs is in targeting historically "undruggable" proteins such as KRAS. The KRAS G12C mutation is a common driver in several cancers. PROTACs have been developed to target and degrade the KRAS G12C mutant protein, thereby inhibiting downstream signaling pathways like the MAPK pathway.[15][16][17]
ADCs (Antibody-Drug Conjugates)
ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The antibody directs the payload to cancer cells expressing a specific antigen on their surface. Azido-PEG4-C2-acid can be used as a non-cleavable linker in the synthesis of ADCs.[4][7] The carboxylic acid end can be coupled to the antibody, and the azide end can be used to attach the cytotoxic drug via click chemistry.
Experimental Protocols
The following are general protocols for the two primary reactions involving Azido-PEG4-C2-acid. Note that specific reaction conditions, such as stoichiometry, solvent, temperature, and reaction time, may need to be optimized for different substrates.
Amide Bond Formation
This protocol describes the coupling of the carboxylic acid moiety of Azido-PEG4-C2-acid to a primary amine-containing molecule.
Materials:
-
Azido-PEG4-C2-acid
-
Amine-containing molecule
-
Coupling reagent (e.g., HATU or EDC/NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA or triethylamine) if using HATU or starting from the free acid with EDC/NHS.
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve Azido-PEG4-C2-acid (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the coupling reagent(s). If using HATU, add 1.1-1.5 equivalents. If using EDC/NHS, add 1.1-1.5 equivalents of each.
-
If required, add the tertiary amine base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water) and purify the product using standard techniques such as chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an Azido-PEG4-C2-acid conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (synthesized using the protocol above)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA) - optional but recommended for biomolecule conjugations.
-
Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Reaction vessel
Procedure:
-
Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.5 equivalents) in the chosen solvent system in the reaction vessel.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.1-0.5 equivalents) and the copper ligand (if used, in slight excess to the copper).
-
Add the copper catalyst solution to the reaction mixture.
-
Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate, 1-5 equivalents) and add it to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product can be purified using standard techniques. For biomolecules, purification methods may include size-exclusion chromatography or dialysis.
Safety and Handling
Azido-PEG4-C2-acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[18][19][20] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Azides can be energetic compounds; avoid exposure to heat, shock, or friction. Store the compound in a cool, dry place, typically at -20°C for long-term storage, and protect it from light and moisture.[4][5] For stock solutions, it is recommended to store them at -20°C or -80°C and use them within a month to six months, depending on the storage temperature.[4]
Conclusion
Azido-PEG4-C2-acid is a highly versatile and valuable bifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, incorporating reactive azide and carboxylic acid groups with a hydrophilic PEG spacer, enables the straightforward synthesis of complex bioconjugates with improved properties. The applications of this linker in the construction of PROTACs and ADCs highlight its significance in the development of next-generation targeted therapeutics. By understanding its properties and employing the appropriate reaction protocols, scientists can effectively leverage Azido-PEG4-C2-acid to advance their research and development efforts.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Azido-PEG4-C2-acid | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. Azido-PEG4-C2-carboxylic Acid 1257063-35-6 | TCI EUROPE N.V. [tcichemicals.com]
- 10. Azido-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - Azido-peg4-c2-carboxylic acid (C11H21N3O6) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. targetmol.com [targetmol.com]
- 20. echemi.com [echemi.com]
